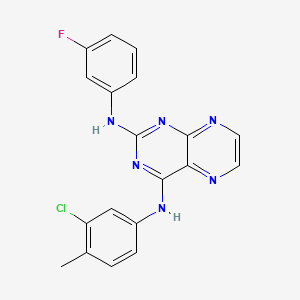

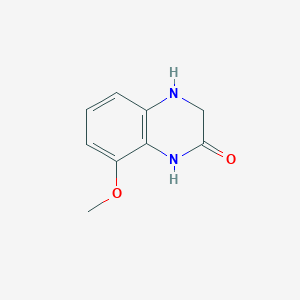

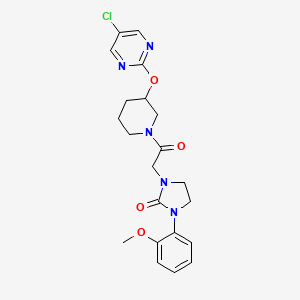

Methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Synthesis Analysis

While specific synthesis methods for your compound were not found, similar compounds such as “4-(4-Methylphenyl)-4-oxobutanoic acid” can be prepared by a Friedel–Crafts reaction between toluene and succinic anhydride catalyzed by a Lewis acid such as aluminium chloride .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Pyridine derivatives are known to participate in various chemical reactions. For instance, they can act as ligands in coordination chemistry .Scientific Research Applications

Synthesis and Chemical Transformations

Research on Methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate has led to advancements in synthetic organic chemistry, particularly in the formation of heterocyclic compounds. For instance, studies have demonstrated the compound's utility in oxidative carbonylation reactions to produce a variety of dihydropyridinone and tetrahydropyridinedione derivatives under palladium-catalyzed conditions (Bacchi et al., 2005). These findings highlight its role in facilitating diverse synthetic pathways, offering new avenues for the development of pharmacologically active molecules and materials with unique properties.

Material Science Applications

The compound's structural features, such as the dihydropyridine core, make it a candidate for investigation in materials science, particularly in the study of molecular structures and properties. For example, research on related dihydropyridine derivatives has provided insights into the molecular structure, hyper-conjugative interactions, and charge delocalization, contributing to the understanding of their stability and electronic properties (Sheena Mary et al., 2014). These studies are foundational for the design of novel materials with potential applications in optoelectronics and as nonlinear optical materials due to their electronic and structural characteristics.

Biological Activity and Pharmacological Potential

The dihydropyridine scaffold, to which Methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate belongs, is renowned for its biological activity, especially in the realm of cardiovascular therapeutics. While direct studies on this specific compound may be limited, the investigation of structurally similar dihydropyridines has revealed potential antihypertensive and neuroprotective effects, underscoring the therapeutic relevance of this class of compounds. For instance, derivatives have been explored for their anticonvulsant activities, demonstrating the potential of dihydropyridine compounds in neurological applications (Kubicki et al., 2000). These findings suggest that Methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate and its analogs could be valuable in the development of new therapeutic agents.

Safety And Hazards

Future Directions

properties

IUPAC Name |

methyl 6-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-10-5-3-9(4-6-10)12-8-7-11(13(16)15-12)14(17)19-2/h3-8H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRGVISYDBELAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide](/img/structure/B2710817.png)

![N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2710820.png)

![N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B2710830.png)

![2-[(4-Chlorophenyl)sulfonyl]-2-(pyridin-3-yl)ethylamine dihydrochloride](/img/structure/B2710832.png)